An In-depth Technical Guide to the Organic Solvent Solubility of Benzyl 5-methyl-1,4-diazepane-1-carboxylate
An In-depth Technical Guide to the Organic Solvent Solubility of Benzyl 5-methyl-1,4-diazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 5-methyl-1,4-diazepane-1-carboxylate is a key chiral intermediate in the synthesis of pharmacologically active molecules, most notably the dual orexin receptor antagonist, Suvorexant.[1] Understanding its solubility in organic solvents is paramount for optimizing reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound. While specific quantitative solubility data is not extensively available in public literature, this document synthesizes information on its physicochemical properties to predict and rationalize its solubility behavior. Furthermore, a detailed, field-proven experimental protocol for determining its solubility via the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis is presented, empowering researchers to generate precise and reliable data.
Physicochemical Profile and Its Implications for Solubility
A thorough understanding of the molecular structure and physicochemical properties of Benzyl 5-methyl-1,4-diazepane-1-carboxylate is the foundation for predicting its solubility in various organic media.
Table 1: Key Physicochemical Properties of Benzyl 5-methyl-1,4-diazepane-1-carboxylate
| Property | Value | Source/Comment |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [2][3][4] |
| Molecular Weight | ~248.32 g/mol | [2][3][4] |
| Appearance | Light yellow liquid (for the (R)-enantiomer) | |
| Calculated XLogP3 | 1.8 | [4] |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | [4] |
| Hydrogen Bond Donors | 1 (the N-H group in the diazepane ring) | [2] |
| Hydrogen Bond Acceptors | 3 (the two oxygen atoms of the carboxylate and the tertiary amine nitrogen) | [2][4] |
Structural Rationale for Solubility Behavior
The solubility of a compound is governed by the principle of "like dissolves like." The structure of Benzyl 5-methyl-1,4-diazepane-1-carboxylate contains both nonpolar (lipophilic) and polar (hydrophilic) regions, giving it a character of moderate polarity.[5]
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Lipophilic Moieties : The benzyl group (C₆H₅CH₂) is a significant nonpolar feature, promoting solubility in aromatic and other nonpolar organic solvents. The aliphatic diazepane ring and the methyl group also contribute to its lipophilic character.
-
Hydrophilic Moieties : The carbamate functional group (-N-C(=O)-O-) is polar and capable of acting as a hydrogen bond acceptor. The secondary amine within the diazepane ring can act as a hydrogen bond donor. These features suggest an affinity for more polar solvents.
The calculated XLogP of 1.8 indicates a moderate preference for a lipophilic environment over a hydrophilic one, which supports the general observation that it is more soluble in organic solvents than in water.[4][5] The Topological Polar Surface Area (TPSA) of 41.6 Ų is relatively low, which is often correlated with good cell permeability and, in this context, suggests that strong solvation by highly polar solvents is not as dominant as it would be for molecules with higher TPSA values.
Predicted Solubility in Common Organic Solvents
Based on the physicochemical properties, a qualitative prediction of solubility can be made:
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High Solubility Predicted : In chlorinated solvents like dichloromethane and chloroform, due to their ability to interact with the polar carbamate group without being strongly polar themselves. Patent literature confirms the use of dichloromethane for extraction, indicating good solubility.[6] In moderately polar aprotic solvents like ethyl acetate and tetrahydrofuran (THF) , which can effectively solvate both the polar and nonpolar regions of the molecule.[6]
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Moderate to Good Solubility Predicted : In polar aprotic solvents such as acetonitrile and acetone . While these are polar, they can still interact favorably with the lipophilic parts of the molecule.[6] In aromatic solvents like toluene , driven by favorable interactions with the benzyl group.[6]
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Moderate Solubility Predicted : In alcohols like methanol , ethanol , and isopropanol . These are protic solvents and can engage in hydrogen bonding with the solute. However, the nonpolar bulk of the molecule may limit very high solubility compared to smaller, more polar solutes.[6]
-
Low to Sparingly Soluble Predicted : In nonpolar aliphatic solvents such as heptane and hexane . The polarity of the carbamate and the secondary amine will likely hinder dissolution in these highly nonpolar media. This is supported by the observation that the downstream product, Suvorexant, is only very slightly soluble in heptane.
-
Very Low Solubility Predicted : In water , due to the significant lipophilic character of the molecule.[5]
Experimental Determination of Solubility: A Validated Protocol
To move from prediction to quantitative data, a robust experimental methodology is essential. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7][8]
Principle of the Shake-Flask Method
The method involves agitating an excess amount of the solute in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound under those conditions. The concentration is then determined using a validated analytical technique, such as HPLC.[9]
Diagram 1: Workflow for Shake-Flask Solubility Determination
Caption: A step-by-step workflow for determining solubility using the shake-flask method.
Detailed Step-by-Step Protocol
This protocol is designed specifically for determining the solubility of Benzyl 5-methyl-1,4-diazepane-1-carboxylate.
Materials and Equipment:
-
Benzyl 5-methyl-1,4-diazepane-1-carboxylate (purity ≥98%)
-
HPLC-grade organic solvents of interest
-
Calibrated analytical balance
-
20 mL glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Calibrated positive displacement pipettes
-
Syringes and 0.22 µm PTFE syringe filters
-
Volumetric flasks for dilutions
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Preparation of Vials : Add an excess amount of Benzyl 5-methyl-1,4-diazepane-1-carboxylate to a 20 mL glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point of ~50 mg is recommended.
-
Solvent Addition : Accurately add a known volume (e.g., 5.0 mL) of the desired pre-equilibrated organic solvent to the vial.
-
Equilibration :
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the research context) and a consistent agitation speed (e.g., 150 rpm).[10]
-
Agitate for a minimum of 24 hours to ensure equilibrium is reached. For compounds that may be slow to dissolve, 48 hours is preferable.
-
-
Sample Collection and Preparation :
-
After the equilibration period, remove the vials from the shaker and let them stand undisturbed for at least 1 hour to allow the excess solid to settle.
-
Carefully withdraw an aliquot (e.g., 1.0 mL) of the supernatant using a syringe, being cautious not to disturb the solid material.
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial to remove any undissolved microparticles. The first few drops should be discarded to saturate the filter.
-
-
Sample Dilution : Perform an accurate serial dilution of the filtered supernatant with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis :
-
Analyze the diluted samples using a pre-validated, stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid) is a typical starting point.
-
Detection can be performed via UV spectrophotometry at a wavelength where the compound has significant absorbance (e.g., around 254 nm, characteristic of the benzyl group).
-
-
Quantification :
-
Prepare a multi-point calibration curve using accurately weighed standards of Benzyl 5-methyl-1,4-diazepane-1-carboxylate.
-
Calculate the concentration of the compound in the diluted sample by interpolating from the calibration curve.
-
Back-calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the solubility.
-
Perform each experiment in triplicate to ensure reproducibility.[9]
-
Data Interpretation and Application
The quantitative solubility data generated from this protocol can be summarized in a table for easy comparison across different solvents.
Table 2: Example Data Summary for Solubility of Benzyl 5-methyl-1,4-diazepane-1-carboxylate at 25°C
| Solvent | Polarity Index | Dielectric Constant | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Dichloromethane | 3.1 | 9.1 | High | [Data to be filled from experiment] |
| Ethyl Acetate | 4.4 | 6.0 | High | [Data to be filled from experiment] |
| Acetonitrile | 5.8 | 37.5 | Moderate to Good | [Data to be filled from experiment] |
| Isopropanol | 3.9 | 19.9 | Moderate | [Data to be filled from experiment] |
| Toluene | 2.4 | 2.4 | Moderate to Good | [Data to be filled from experiment] |
| Heptane | 0.1 | 1.9 | Low | [Data to be filled from experiment] |
This data is critical for:
-
Process Chemistry : Selecting appropriate solvents for reactions to ensure all reagents remain in solution, and for choosing anti-solvents for efficient crystallization and purification.
-
Analytical Chemistry : Developing robust analytical methods by ensuring the compound is fully dissolved in the chosen diluent.
-
Drug Formulation : Providing foundational knowledge for developing liquid formulations or understanding dissolution characteristics in lipid-based systems.
Diagram 2: Relationship Between Molecular Properties and Solubility
Caption: Interplay of solute and solvent properties determining solubility outcomes.
Conclusion
While a comprehensive, publicly available database of quantitative solubility for Benzyl 5-methyl-1,4-diazepane-1-carboxylate is lacking, a robust scientific framework allows for accurate prediction of its behavior. Its moderately lipophilic nature, conferred by the benzyl and diazepane moieties, balanced by the polar carbamate group, suggests high solubility in moderately polar aprotic solvents like dichloromethane and ethyl acetate, and lower solubility in the extremes of nonpolar alkanes and water. This guide provides the theoretical foundation for these predictions and, more importantly, a detailed, actionable protocol for researchers to generate their own high-quality, quantitative solubility data. Such data is indispensable for the rational design of synthetic and purification processes in the development of novel pharmaceuticals.
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